molecular formula C32H34N4 B12554133 Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole CAS No. 144437-22-9

Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole

Cat. No.: B12554133
CAS No.: 144437-22-9
M. Wt: 474.6 g/mol
InChI Key: OTMSHYNJUAEKHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Mechanism of Action

The mechanism of action of Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation and require further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole is unique due to its specific benzyl substitutions, which confer distinct chemical and biological properties

Properties

CAS No.

144437-22-9

Molecular Formula

C32H34N4

Molecular Weight

474.6 g/mol

IUPAC Name

1,3,4,6-tetrabenzyl-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazole

InChI

InChI=1S/C32H34N4/c1-5-13-27(14-6-1)21-33-25-34(22-28-15-7-2-8-16-28)32-31(33)35(23-29-17-9-3-10-18-29)26-36(32)24-30-19-11-4-12-20-30/h1-20,31-32H,21-26H2

InChI Key

OTMSHYNJUAEKHY-UHFFFAOYSA-N

Canonical SMILES

C1N(C2C(N1CC3=CC=CC=C3)N(CN2CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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